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Compound of Interest

Compound Name: Cabotegravir-d5

Cat. No.: B10820234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Cabotegravir-d5, a deuterated analog of

the antiretroviral drug Cabotegravir. It is intended to serve as a comprehensive resource for

researchers, scientists, and professionals involved in drug development and analytical

chemistry. This document details the primary use of Cabotegravir-d5, its relationship to

Cabotegravir, and relevant experimental protocols and quantitative data.

Introduction to Cabotegravir-d5
Cabotegravir-d5 is a stable, isotopically labeled form of Cabotegravir, an integrase strand

transfer inhibitor (INSTI) developed for the treatment and prevention of Human

Immunodeficiency Virus type 1 (HIV-1) infection.[1][2] In Cabotegravir-d5, five hydrogen atoms

have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution

results in a molecule with a higher molecular weight than Cabotegravir, a property that is crucial

for its primary application.

The primary and intended use of Cabotegravir-d5 is as an internal standard for the

quantification of Cabotegravir in biological matrices using mass spectrometry-based analytical

techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] Its

chemical and physical properties are nearly identical to those of Cabotegravir, ensuring similar

behavior during sample preparation and chromatographic separation. However, its distinct

mass allows it to be differentiated from the non-labeled drug by the mass spectrometer,

enabling accurate and precise quantification.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b10820234?utm_src=pdf-interest
https://www.benchchem.com/product/b10820234?utm_src=pdf-body
https://www.benchchem.com/product/b10820234?utm_src=pdf-body
https://www.benchchem.com/product/b10820234?utm_src=pdf-body
https://www.benchchem.com/product/b10820234?utm_src=pdf-body
https://www.drugs.com/cabotegravir.html
https://mayoclinic.elsevierpure.com/en/publications/cabotegravir-a-novel-hiv-integrase-inhibitor-combined-with-rilpiv/
https://www.benchchem.com/product/b10820234?utm_src=pdf-body
https://www.benchchem.com/product/b10820234?utm_src=pdf-body
https://veeprho.com/impurities/cabotegravir-d5/
https://www.medchemexpress.com/cabotegravir-d5.html
https://www.glpbio.com/kr/cabotegravir-d5.html
https://impactfactor.org/PDF/IJPQA/15/IJPQA,Vol15,Issue2,Article60.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties
The key physicochemical properties of Cabotegravir and its deuterated analog are summarized

below.

Property Cabotegravir Cabotegravir-d5 Reference(s)

Molecular Formula C₁₉H₁₇F₂N₃O₅ C₁₉H₁₂D₅F₂N₃O₅ [7][8]

Molecular Weight 405.35 g/mol 410.4 g/mol [7][8]

CAS Number 1051375-10-0 2750534-77-9 [7][8]

Solubility Not explicitly found
Soluble in DMSO and

Methanol
[8]

Primary Use of Cabotegravir in HIV-1 Treatment and
Prevention
Cabotegravir is a potent antiretroviral drug that belongs to the class of integrase strand transfer

inhibitors (INSTIs).[1][9] Its mechanism of action involves blocking the HIV-1 integrase enzyme,

which is essential for the integration of the viral DNA into the host cell's genome.[9][10] This

inhibition of the strand transfer step effectively halts the HIV-1 replication cycle.[9][10]

Cabotegravir is utilized in two main clinical applications:

Treatment of HIV-1 Infection: In combination with rilpivirine (a non-nucleoside reverse

transcriptase inhibitor), Cabotegravir is used as a long-acting injectable regimen for the

treatment of HIV-1 infection in virologically suppressed adults.[2]

Pre-Exposure Prophylaxis (PrEP): A long-acting injectable formulation of Cabotegravir is

approved for PrEP to reduce the risk of sexually acquired HIV-1 infection in at-risk

individuals.[1]

Mechanism of Action: HIV-1 Integrase Inhibition
The process of HIV-1 integration into the host genome is a critical step in its replication. This

process is mediated by the viral enzyme integrase and can be broadly divided into two stages:
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3'-processing and strand transfer. Cabotegravir specifically inhibits the strand transfer step.
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Caption: Mechanism of action of Cabotegravir in inhibiting HIV-1 replication.

Experimental Protocols
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This section provides detailed methodologies for key experiments related to Cabotegravir and

Cabotegravir-d5.

Synthesis of Cabotegravir-d5
The synthesis of Cabotegravir-d5 follows a similar pathway to that of Cabotegravir, with the

introduction of deuterium atoms through the use of deuterated starting materials. The following

is a plausible synthetic scheme based on published methods for Cabotegravir synthesis. The

key deuterated precursors would be methyl-d3-amine and a deuterated reducing agent for the

formation of the oxazolo-pyridopyrazine core.

Note: This is an illustrative protocol and may require optimization.

Synthesis of the Tricyclic Core: The synthesis begins with the construction of the key tricyclic

pyridone carboxylic acid intermediate. This is typically achieved through a multi-step process

involving condensation and cyclization reactions.

Introduction of Deuterium: Deuterium can be incorporated at the methyl group by using

methyl-d3-amine in the formation of the oxazolo ring. Further deuterium incorporation on the

pyrazine ring can be achieved through deuterated reducing agents during the reduction

steps.

Amide Coupling: The final step involves the amide coupling of the deuterated tricyclic

carboxylic acid with 2,4-difluorobenzylamine to yield Cabotegravir-d5.
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Caption: A generalized workflow for the synthesis of Cabotegravir-d5.

HIV-1 Integrase Strand Transfer Assay
This protocol describes a non-radioactive, high-throughput assay to measure the strand

transfer activity of HIV-1 integrase and the inhibitory effect of compounds like Cabotegravir. The
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assay relies on the specific recognition of biotin and digoxigenin labels on the donor and target

DNA substrates, respectively.[11]

Materials:

Recombinant HIV-1 Integrase

Biotinylated donor DNA substrate

Digoxigenin-labeled target DNA substrate

Streptavidin-coated microplates

Assay buffer (containing MnCl₂ or MgCl₂)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)

Enzyme substrate (e.g., TMB)

Stop solution (e.g., 1M H₂SO₄)

Plate reader

Procedure:

Coat Plate: Add the biotinylated donor DNA to the streptavidin-coated microplate wells and

incubate to allow binding. Wash the wells to remove unbound DNA.

Add Integrase and Inhibitor: Add the assay buffer, recombinant HIV-1 integrase, and the test

compound (e.g., Cabotegravir) or vehicle control to the wells. Incubate to allow the formation

of the pre-integration complex.

Initiate Strand Transfer: Add the digoxigenin-labeled target DNA to the wells to initiate the

strand transfer reaction. Incubate to allow the integration of the donor DNA into the target

DNA.
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Detection: Wash the wells to remove unreacted components. Add the anti-digoxigenin-HRP

conjugate and incubate. Wash again and then add the TMB substrate.

Readout: Stop the reaction with the stop solution and measure the absorbance at the

appropriate wavelength using a plate reader. The signal intensity is proportional to the strand

transfer activity.

Quantification of Cabotegravir in Plasma using LC-
MS/MS with Cabotegravir-d5
This protocol outlines a general procedure for the quantification of Cabotegravir in human

plasma using liquid chromatography-tandem mass spectrometry with Cabotegravir-d5 as an

internal standard.[6][12][13]

Materials:

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Analytical column (e.g., C18)

Mobile phases (e.g., acetonitrile and water with formic acid or ammonium acetate)

Human plasma samples

Cabotegravir standard solutions

Cabotegravir-d5 internal standard solution

Protein precipitation solvent (e.g., acetonitrile or methanol)

Procedure:

Sample Preparation:

Thaw plasma samples and vortex.

To a known volume of plasma, add a fixed amount of Cabotegravir-d5 internal standard

solution.
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Add the protein precipitation solvent, vortex, and centrifuge to pellet the precipitated

proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis:

Inject the reconstituted sample onto the LC system.

Separate Cabotegravir and Cabotegravir-d5 from other plasma components on the

analytical column using a suitable gradient elution program.

Detect and quantify the analytes using the mass spectrometer in multiple reaction

monitoring (MRM) mode. The specific precursor-to-product ion transitions for Cabotegravir

and Cabotegravir-d5 are monitored.

Data Analysis:

Calculate the peak area ratio of Cabotegravir to Cabotegravir-d5.

Construct a calibration curve by plotting the peak area ratios of the calibration standards

against their known concentrations.

Determine the concentration of Cabotegravir in the unknown samples by interpolating their

peak area ratios from the calibration curve.
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Caption: Workflow for the quantification of Cabotegravir using LC-MS/MS.
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Quantitative Data
The following tables summarize key quantitative data for Cabotegravir.

In Vitro Activity
Parameter Value Cell Line/Assay Reference(s)

IC₅₀ (Strand Transfer) 3.0 nM
In vitro strand transfer

assay
[5][8]

IC₅₀ (HIV Replication) 1.3 nM MT-4 cells [5][8]

IC₅₀ (HIV Replication) 0.2 nM

Peripheral Blood

Mononuclear Cells

(PBMCs)

[5][8]

Pharmacokinetic Parameters (Oral Administration)
Parameter Value Unit Reference(s)

Tₘₐₓ 3 hours [10]

Cₘₐₓ 8.0 µg/mL [10]

AUC 145 µg*h/mL [10]

Half-life 41 hours [10]

Pharmacokinetic Parameters (Intramuscular Injection)
Parameter Value Unit Reference(s)

Tₘₐₓ 7 days [10]

Cₘₐₓ 8.0 µg/mL [10]

AUC 1591 µg*h/mL [10]

Half-life 5.6 - 11.5 weeks [10]

Conclusion
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Cabotegravir-d5 is an indispensable tool for the accurate quantification of Cabotegravir in

research and clinical settings. Its use as an internal standard in LC-MS/MS assays ensures the

reliability of pharmacokinetic and therapeutic drug monitoring studies. A thorough

understanding of the properties of Cabotegravir-d5, the mechanism of action of its parent

compound, and the associated analytical methodologies is crucial for professionals in the fields

of antiretroviral drug development and analysis. This guide provides a foundational resource to

support these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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